molecular formula C18H17ClN2O3 B7059557 (6-chloro-3,4-dihydro-2H-chromen-3-yl)-(6-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone

(6-chloro-3,4-dihydro-2H-chromen-3-yl)-(6-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone

Cat. No.: B7059557
M. Wt: 344.8 g/mol
InChI Key: IATANFLJLIJLHM-UHFFFAOYSA-N
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Description

The compound (6-chloro-3,4-dihydro-2H-chromen-3-yl)-(6-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone is a complex organic molecule that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-chloro-3,4-dihydro-2H-chromen-3-yl)-(6-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the condensation of a chromene derivative with a pyrido-oxazine precursor under controlled conditions. The reaction may require catalysts such as acids or bases and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using batch or continuous flow reactors. The process optimization includes controlling temperature, pressure, and reaction time to maximize yield and purity. Advanced techniques such as microwave-assisted synthesis or green chemistry approaches may also be employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

The compound (6-chloro-3,4-dihydro-2H-chromen-3-yl)-(6-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydrochromene compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .

Biology

In biological research, (6-chloro-3,4-dihydro-2H-chromen-3-yl)-(6-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone is studied for its potential bioactivity. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development .

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets can lead to the development of new pharmaceuticals for treating various diseases .

Industry

In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and coatings. Its unique properties can enhance the performance and durability of these materials .

Mechanism of Action

The mechanism of action of (6-chloro-3,4-dihydro-2H-chromen-3-yl)-(6-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromene and pyrido-oxazine derivatives, such as:

  • (6-chloro-3,4-dihydro-2H-chromen-3-yl)-(6-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanol
  • (6-chloro-3,4-dihydro-2H-chromen-3-yl)-(6-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)acetic acid

Uniqueness

The uniqueness of (6-chloro-3,4-dihydro-2H-chromen-3-yl)-(6-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone lies in its specific combination of functional groups and ring structures. This unique arrangement allows for distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

IUPAC Name

(6-chloro-3,4-dihydro-2H-chromen-3-yl)-(6-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c1-11-2-4-15-17(20-11)23-7-6-21(15)18(22)13-8-12-9-14(19)3-5-16(12)24-10-13/h2-5,9,13H,6-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATANFLJLIJLHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)N(CCO2)C(=O)C3CC4=C(C=CC(=C4)Cl)OC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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